2-Chloro-4-(3,3,3-trifluoropropyl)phenol is an organic compound with the molecular formula and a molar mass of approximately 196.55 g/mol. This compound is characterized by a chlorinated phenolic structure, where a chloro group is attached to the para position of the phenol ring and a trifluoropropyl group is attached to the meta position. It typically appears as a colorless or pale yellow liquid with a distinctive aromatic odor. The compound's structure can be represented as follows:
This compound is of interest due to its potential applications in various fields, including pharmaceuticals and agrochemicals.
These reactions highlight the compound's versatility in synthetic organic chemistry.
Phenolic compounds, including 2-Chloro-4-(3,3,3-trifluoropropyl)phenol, are known for their biological activities. Research indicates that phenolic compounds exhibit antioxidant, antimicrobial, and anti-inflammatory properties. Specifically, 2-Chloro-4-(3,3,3-trifluoropropyl)phenol may interact with cellular membranes and proteins, potentially disrupting microbial membranes and exhibiting antibacterial activity against various pathogens . Its unique trifluoropropyl substituent may enhance its lipophilicity and biological interactions.
The synthesis of 2-Chloro-4-(3,3,3-trifluoropropyl)phenol typically involves several steps:
These methods allow for the efficient production of 2-Chloro-4-(3,3,3-trifluoropropyl)phenol suitable for research and industrial applications.
2-Chloro-4-(3,3,3-trifluoropropyl)phenol has potential applications in various sectors:
The unique properties conferred by the trifluoropropyl group may lead to improved performance in these applications.
Studies on the interactions of 2-Chloro-4-(3,3,3-trifluoropropyl)phenol with biological systems have shown that it can affect enzyme activity and membrane integrity. Its ability to penetrate lipid membranes suggests potential use as an antimicrobial agent. Research indicates that such phenolic compounds can disrupt bacterial membranes and inhibit growth by interacting with essential cellular components .
Several compounds share structural similarities with 2-Chloro-4-(3,3,3-trifluoropropyl)phenol. Here’s a comparison highlighting its uniqueness:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 2-Chloro-4-(trifluoromethyl)phenol | Contains a trifluoromethyl group instead of trifluoropropyl | |
| 4-Chloro-2-(trifluoromethyl)phenol | Different substitution pattern on the phenolic ring | |
| 2-Hydroxy-4-(trifluoromethyl)phenol | Hydroxyl instead of chloro at para position | |
| 2-Chloro-5-(trifluoromethyl)phenol | Different substitution pattern affecting reactivity |
The inclusion of a trifluoropropyl group distinguishes 2-Chloro-4-(3,3,3-trifluoropropyl)phenol from these similar compounds by potentially enhancing lipophilicity and biological activity.